Benzo[b]phenanthro[2,3-d]thiophene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons and Heterocyclic Chemistry
Benzo[b]phenanthro[2,3-d]thiophene is structurally classified as a polycyclic aromatic hydrocarbon (PAH) and a heterocyclic compound. ontosight.aiwikipedia.org PAHs are a class of organic molecules composed of multiple fused aromatic rings, known for their planarity and delocalized electron systems. wikipedia.org The phenanthrene (B1679779) portion of the molecule provides a rigid, planar, and carbon-rich backbone.
The incorporation of a thiophene (B33073) ring—a five-membered ring containing a sulfur atom—introduces a heteroatom into the fused aromatic system. chemicalbook.com This classifies it as a heterocyclic compound and significantly influences its electronic properties. The sulfur atom in the thiophene ring possesses lone pairs of electrons that contribute to the aromatic sextet, enhancing the electron-donating character and modifying the charge transport capabilities compared to its all-carbon PAH counterparts. arxiv.org This fusion of a large PAH framework with a thiophene unit creates a unique electronic structure that is a key focus of research. nih.gov
Research Significance in Organic Electronics and Photonics
The research interest in this compound and its derivatives stems from their potential as organic semiconductors. ontosight.ai The rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices. nih.gov Scientists are exploring its use in a variety of applications, including:
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where its ability to transport charge carriers (holes or electrons) is paramount. mdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Where its photoluminescent properties could be harnessed for use as an emissive material or a stable host material. ontosight.aianr.fr
Organic Photovoltaics (OPVs): As a potential donor or acceptor material in the active layer of solar cells. ontosight.ai
The compound's inherent properties can be finely tuned through chemical modification, making it a versatile platform for developing materials with tailored optoelectronic characteristics for advanced technological applications. nih.govnagoya-u.ac.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
248-85-1 |
|---|---|
Molecular Formula |
C20H12S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
10-thiapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H |
InChI Key |
GDBRLJQTLSLZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Phenanthro 2,3 D Thiophene and Its Derivatives
Photochemical Cyclization Approaches for Fused Thiophenes
Photochemical cyclization represents a powerful and direct method for the synthesis of fused aromatic systems, including thiophene-containing polycyclic aromatic hydrocarbons. This approach typically involves the irradiation of a precursor molecule, leading to an intramolecular cyclization and subsequent aromatization to form the desired fused ring system.
A key strategy for synthesizing benzo[b]phenanthro[2,3-d]thiophene and related structures is the photocyclization of styrylthiophene derivatives. nih.govacs.org The generally accepted mechanism for this reaction involves an initial Z–E isomerization of the styrylthiophene precursor, followed by a crucial photochemical electrocyclic reaction. This step forms a dihydronaphthothiophene intermediate, which then undergoes dehydrogenation in the presence of an oxidizing agent to yield the final aromatic naphthothiophene moiety. acs.org The choice of the starting styrylthiophene isomer is critical, as 2-styrylthiophene derivatives are known to be more prolific precursors than their 3-styrylthiophene (B428788) counterparts. nih.govacs.org
Another notable photochemical method is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. thieme-connect.com This technique has proven to be an efficient route for producing various fused benzo[b]thiophene derivatives, including this compound. thieme-connect.comevitachem.com The reaction utilizes light to facilitate the cyclization and formation of the fused aromatic structure. evitachem.com Comparative studies have shown that this photochemical approach can be more efficient than other methods like oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation for the synthesis of certain fused benzo[b]thiophene derivatives. thieme-connect.com For instance, one synthetic route to this compound involves the photocyclization of 2-(2-phenylethenyl)dibenzothiophene in the presence of iodine and air, yielding the target compound along with benzo[b]phenanthro[1,2-d]thiophene. chemicalbook.com
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are extensively used in the construction of complex aromatic structures like this compound.
Palladium-Catalyzed Approaches (e.g., Sonogashira, Stille Reactions)
Palladium catalysts are particularly versatile and widely employed in the synthesis of benzo[b]thiophene derivatives. The Sonogashira and Stille cross-coupling reactions are prominent examples of palladium-catalyzed methods that facilitate the construction of the this compound framework and its analogues. evitachem.commdpi.com
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating the necessary precursors for subsequent cyclization. nih.govnih.govresearchgate.net For example, 2,3-disubstituted benzo[b]thiophenes can be prepared by coupling terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization step. nih.gov This two-step process, involving a palladium/copper-catalyzed coupling, allows for the introduction of various aryl, vinyl, and alkyl substituents. nih.govnih.gov Similarly, the synthesis of novel benzo[b]thiophene derivatives has been achieved through a Sonogashira cross-coupling reaction between 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) and 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization. researchgate.net
The Stille coupling, which pairs an organotin compound with an organohalide, is another effective palladium-catalyzed method. Stannylation of a thiophene (B33073) derivative followed by a Stille coupling allows for the introduction of various functional groups at specific positions on the aromatic system. evitachem.commdpi.com For instance, benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane can be synthesized and subsequently used in Stille coupling reactions with aryl bromides to produce derivatives like 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene. mdpi.com
| Coupling Reaction | Catalyst System | Substrates | Product Type | Ref |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkynes, o-iodothioanisole | 2,3-disubstituted benzo[b]thiophenes | nih.gov |
| Stille | Pd(PPh₃)₄ | Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane, Aryl bromides | Substituted benzo[b]thieno[2,3-d]thiophenes | mdpi.com |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-bromo-5-(4-methoxyphenyl)thiophene, 1-ethynyl-2-(methylsulfanyl)benzene | 3-substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophenes | researchgate.net |
Copper-Catalyzed Approaches
Copper-catalyzed reactions provide a valuable alternative and are sometimes complementary to palladium-based methodologies for the synthesis of sulfur-containing heterocycles. These methods often involve the formation of carbon-sulfur bonds.
One prominent copper-catalyzed approach is the tandem cross-coupling reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (B99878) (K₂S) to construct benzo[b]thiophene-fused imidazopyridines. researchgate.net This method involves the formation of two C-S bonds through the cleavage of a C-H and a C-X bond. researchgate.net This strategy has also been successfully applied to the synthesis of benzo[b]thiophene-fused indoles. researchgate.net Furthermore, copper bromide (CuBr) has been utilized to mediate the cascade synthesis of benzothieno[3,2-b]indoles from 2-((2-bromophenyl)ethynyl)anilines and potassium ethylxanthate. researchgate.net
Another significant copper-catalyzed method is the intramolecular dehydrogenative C-O coupling reaction. An efficient synthesis of benzothieno[3,2-b]benzofurans has been developed via an intramolecular dehydrogenative C-H/O-H coupling, which proceeds in good to excellent yields. nih.gov Mechanistic studies suggest that this reaction proceeds through a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst. nih.gov
Direct C-H Activation and Functionalization Routes
Direct C-H activation has emerged as a highly efficient and atom-economical strategy in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.
Palladium-catalyzed C-H activation is a key method for the functionalization of benzo[b]thiophenes. An efficient route to multisubstituted benzo[b]thiophenes has been developed through a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov This one-pot, two-step process utilizes a palladium acetate (B1210297)/cupric acetate catalytic system. nih.gov The versatility of this method allows for the synthesis of a wide range of substituted benzo[b]thiophenes and their fused analogues, such as thieno[2,3-b]thiophenes and thieno[2,3-b]indoles. nih.gov
Furthermore, the direct arylation of benzo[b]thiophenes can be achieved with complete regioselectivity. For instance, a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl has been used for the C3 C-H arylation of benzo[b]thiophenes with aryl chlorides. nih.gov Conversely, a silver(I)-mediated C2-selective C-H activation process has been proposed to explain the regioselectivity switch in the arylation of benzo[b]thiophene at lower palladium catalyst loadings. acs.org Rhodium catalysts have also been employed in the three-component coupling of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophene derivatives with high regioselectivity. researchgate.net
More recently, iridium-catalyzed C-H borylation has been shown to be a versatile method for the functionalization of 2,1,3-benzothiadiazole, providing access to borylated building blocks that can undergo further transformations. diva-portal.org
Intramolecular Cyclization Reactions from Precursor Compounds
Intramolecular cyclization of suitably designed precursor molecules is a fundamental and widely used strategy for constructing the this compound ring system and its derivatives. This approach involves the formation of one or more rings in a single synthetic step from an acyclic or partially cyclized starting material.
A notable example is the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives. nih.govnih.gov These precursors, often synthesized via Sonogashira coupling, can be cyclized using various electrophiles such as iodine, bromine, N-bromosuccinimide (NBS), and p-nitrobenzenesulfenyl chloride to yield 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.govnih.gov A green and convenient method for this halocyclization utilizes sodium halides in the presence of copper(II) sulfate. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed for the electrophilic cyclization of o-alkynyl thioanisoles, introducing a valuable thiomethyl group at the 3-position. nih.gov
Radical cyclization offers another pathway to benzo[b]thiophenes. A novel route involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov
Furthermore, Friedel-Crafts cyclization of benzo[b]thiophene carboxylic ester precursors, mediated by Lewis and Brønsted acids, provides efficient access to benzo[b]thiophene-fused medium-sized N-heterocycles like azocinones and azoninones. arkat-usa.org
Multi-Step Synthetic Route Design and Optimization
A common strategy begins with the synthesis of a substituted benzo[b]thiophene core, which is then further elaborated. For example, a multi-step sequence can start from commercially available compounds to generate 4,5-diaryl-substituted thiophenes in three steps, which then undergo iodine-promoted photocyclization to yield fused benzothiophene (B83047) derivatives. thieme-connect.com Another approach involves a one-pot Diels-Alder cycloaddition and subsequent decarbonylation to create a dithiophene-substituted benzene (B151609), which after bromination, undergoes an iron-catalyzed oxidative cyclization to form fused aromatic molecules. thieme-connect.de
The synthesis of biologically active molecules often necessitates multi-step routes. For instance, the synthesis of 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogs, which are potent antitumor agents, involves a carefully designed multi-step sequence. nih.gov Similarly, the synthesis of benzo[b]thiophene acylhydrazones as antimicrobial agents requires a multi-step process. nih.gov
Optimization of reaction conditions is crucial for the success of these multi-step syntheses. This can involve screening different catalysts, solvents, and reaction times to maximize yields and minimize side products. For example, in the palladium-catalyzed synthesis of multisubstituted benzo[b]thiophenes, it was found that in some cases, using oxygen as a reoxidant was more efficient than cupric acetate. nih.gov
Electronic Structure and Quantum Chemical Characterization of Benzo B Phenanthro 2,3 D Thiophene
Computational Approaches to Electronic Structure
The investigation of the electronic makeup of complex molecules like Benzo[b]phenanthro[2,3-d]thiophene relies heavily on computational quantum chemistry methods. These approaches allow for the calculation of molecular orbitals, energy levels, and excited-state properties, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-electron systems. scienceopen.com It is particularly effective for large, π-conjugated systems like fused thiophenes. researchgate.net DFT calculations are used to determine optimized molecular geometries, electronic properties, and the energies of frontier molecular orbitals. scienceopen.commdpi.com
In practice, DFT is applied to determine the ground-state electronic structure, which is crucial for understanding charge transport properties. mdpi.com For instance, in studies of related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, DFT calculations were employed to determine the frontier molecular orbital structure and energy of the synthesized materials. mdpi.com Similarly, investigations into benzo[b]thiophene (BBT) and dibenzothiophene (B1670422) (DBT) have used DFT to optimize equilibrium geometries and assign spectral features. acs.orgnih.gov These calculations are foundational for predicting how the fusion of a phenanthrene (B1679779) backbone with a thiophene (B33073) ring in this compound would influence its electronic properties and molecular planarity, a key factor for efficient charge transport. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the optical properties of a molecule, such as its absorption and emission of light, one must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT for this purpose. rsc.orgdtic.mil It is used to calculate vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. researchgate.net
TD-DFT is instrumental in assigning the nature of electronic transitions, for example, identifying them as π→π* or n→π* transitions. researchgate.net In studies of related fused thiophene systems, TD-DFT has been successfully used to predict UV-Vis absorption spectra and analyze the excited states. researchgate.netnih.gov The assignment of spectral features for molecules like benzo[b]thiophene and dibenzothiophene is provided by theoretical calculations based on DFT and its time-dependent generalization. nih.govresearchgate.net For this compound, TD-DFT would be the method of choice to predict its optical absorption spectrum and to characterize the nature of its low-energy excited states, which are critical for applications in photonics and OLEDs. rsc.org
Analysis of Frontier Molecular Orbitals
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic and optical properties of a molecule. Their energy levels and spatial distributions dictate the molecule's ability to donate or accept electrons and determine the energy of its fundamental electronic excitation.
Highest Occupied Molecular Orbital (HOMO) Energy Levels and Distributions
The HOMO is the outermost orbital containing electrons and its energy level is a measure of the molecule's electron-donating ability. scialert.net A higher HOMO energy level indicates that the molecule can be more easily oxidized. In the context of organic semiconductors, the HOMO level is critical as it determines the efficiency of hole injection from an electrode.
For related fused thiophene systems, HOMO levels are routinely calculated using DFT and measured experimentally with techniques like cyclic voltammetry (CV). mdpi.comnih.gov For example, theoretical calculations on benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives show HOMO levels ranging from -5.38 eV to -5.58 eV, depending on the substituents. researchgate.net The distribution of the HOMO is typically spread across the π-conjugated backbone of the molecule. In fused aromatic systems, extending the π-conjugation generally leads to a destabilization (raising) of the HOMO level, although substituent effects can also play a significant role. frontiersin.org For this compound, the HOMO would be expected to be delocalized over the entire phenanthrene and thiophene framework.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Distributions
The LUMO is the lowest energy orbital that is empty of electrons and its energy level relates to the molecule's electron-accepting ability. scialert.net A lower LUMO energy level means the molecule can more readily accept an electron. This is a key parameter for n-type semiconductors and for electron injection in OLEDs.
Similar to the HOMO, LUMO levels are predicted using DFT and can be derived from experimental measurements. mdpi.comnih.gov In a study on benzo[b]thieno[2,3-d]thiophene derivatives, theoretical LUMO levels were calculated to be around -1.54 eV to -1.64 eV. mdpi.com The distribution of the LUMO, like the HOMO, is generally delocalized across the π-system. The introduction of electron-withdrawing groups or extending conjugation can lower the LUMO energy. researchgate.net For this compound, the LUMO would also be distributed across the aromatic core, and its energy would be a critical factor in its potential use as an electron-transporting material.
Significance of HOMO-LUMO Gap in Electronic Behavior
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter that determines the kinetic stability, chemical reactivity, and optical properties of a molecule. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to remove an electron from a low-lying HOMO or add one to a high-lying LUMO. researchgate.net
This gap is directly related to the energy of the lowest electronic transition in the molecule. scialert.net Therefore, the HOMO-LUMO gap provides a good approximation of the optical band gap, which can be observed in the UV-Vis absorption spectrum. A smaller gap generally corresponds to absorption at longer wavelengths (red-shifted). For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap tends to decrease as the size of the π-conjugated system increases. frontiersin.orgresearchgate.net The substitution of functional groups can also significantly alter the gap. researchgate.net For this compound, the size of its extended π-system suggests it would have a specific HOMO-LUMO gap that defines its color and semiconductor properties, making the engineering of this gap a key strategy in designing new materials for electronics. nih.gov
Data Tables
Table 1: Calculated Frontier Orbital Energies for Related Fused Thiophene Derivatives
Table 2: Experimental Frontier Orbital Energies for Related Fused Thiophene Derivatives
Core-Level Spectroscopy for Electronic Feature Elucidation
Core-level spectroscopic techniques, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for probing the electronic structure of complex molecules. These methods provide detailed information about the elemental composition, chemical states, and the nature of unoccupied and occupied electronic orbitals. For a polycyclic aromatic hydrocarbon (PAH) like this compound, these analyses offer deep insights into the effects of heteroatom substitution and extended conjugation.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Investigations
NEXAFS spectroscopy involves the excitation of a core-level electron to an unoccupied molecular orbital by a tunable X-ray source. The resulting absorption spectrum is highly sensitive to the local chemical environment and the symmetry of the unoccupied states, making it an ideal probe for the electronic structure of this compound. acs.org
Studies on analogous thiophene-annulated systems, such as benzo[b]thiophene (BBT) and dibenzothiophene (DBT), provide a framework for understanding the expected NEXAFS features. nih.govresearchgate.net The analysis of the Carbon K-edge and Sulfur LII,III-edge regions is particularly informative.
At the Carbon K-edge , the spectra are expected to be characterized by sharp peaks corresponding to transitions from C 1s core levels to low-lying unoccupied π* orbitals. The energies and intensities of these features are influenced by the extended aromaticity of the system. The benzo-annulation process, which creates the phenanthrene moiety, leads to a stabilization of these virtual π* orbitals. nih.gov This effect is a direct consequence of the increased π-electron delocalization across the fused ring system.
At the Sulfur LII,III-edge , the spectra reveal transitions from the S 2p core levels to unoccupied orbitals. Unlike the delocalized π* states observed at the C K-edge, the dominant features at the S L-edge are typically associated with transitions to more localized σ*(C-S) antibonding states. acs.orgnih.gov The nature of the most intense spectral features related to sulfur is largely conserved in benzo-annulated thiophenes, reflecting the localized character of the virtual states involved in the S 2p core-excitation process. nih.gov This allows for a site-specific probe of the carbon-sulfur bonds within the molecule.
| Absorption Edge | Transition | Interpretation | Supporting Evidence |
|---|---|---|---|
| Carbon K-edge | C 1s → π | Provides information on low-lying, delocalized unoccupied molecular orbitals. The energy of these transitions is indicative of the molecule's aromatic stability. | acs.orgnih.gov |
| Sulfur LII,III-edge | S 2p → σ(C-S) | Reveals higher-lying, localized antibonding orbitals associated with the carbon-sulfur bonds. The intensity reflects the sulfur contribution to these orbitals. | nih.gov |
| Sulfur LII,III-edge | S 2p → π | Low-intensity transitions indicating a small contribution of sulfur atomic orbitals to the delocalized π system. | acs.org |
X-ray Photoelectron Spectroscopy (XPS) Insights
XPS measures the binding energies of core-level electrons, providing a quantitative analysis of the elemental composition and the chemical environment of atoms within a molecule. acs.org For this compound, XPS is sensitive to the variations in electron density around each carbon atom and the sulfur heteroatom.
The binding energies of C 1s and S 2p electrons are influenced by two primary factors: inductive effects from the electronegative sulfur atom and the delocalization of π-electrons across the fused rings. nih.gov
The sulfur atom, being more electronegative than carbon, will induce a positive partial charge on the adjacent carbon atoms, leading to a slight increase in their C 1s binding energies. Conversely, the extensive π-electron delocalization that arises from the benzo-annulation process tends to increase electron density and can counteract the inductive effect, leading to nuanced shifts in binding energies across the carbon skeleton. acs.orgnih.gov
By analyzing the precise binding energy values and comparing them with theoretical calculations, it is possible to distinguish between the different carbon atoms in the phenanthrene and thiophene rings. The S 2p spectrum is expected to show a characteristic doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling, with a binding energy that confirms the presence of sulfur within the aromatic thiophene ring. researchgate.net
| Core Level | Atom Type | Expected Binding Energy Shift | Rationale | Supporting Evidence |
|---|---|---|---|---|
| C 1s | Carbons adjacent to Sulfur | Higher Binding Energy | Inductive electron withdrawal by the electronegative sulfur atom. | nih.govresearchgate.net |
| C 1s | Carbons in the phenanthrene backbone | Variable shifts based on position | Complex interplay of distance from the heteroatom and participation in π-delocalization. | acs.orgnih.gov |
| S 2p | Thiophene Sulfur | Characteristic value for aromatic thiophenes | The chemical environment is defined by its inclusion in the fused aromatic system. The spectrum will show a spin-orbit split doublet. | nih.govresearchgate.net |
Studies on Aromaticity and Extended π-Electron Delocalization
The fusion of a phenanthrene backbone with a thiophene ring in this compound results in a large, planar polycyclic aromatic system with extensive π-electron delocalization. ontosight.aievitachem.com The concept of aromaticity, which is critical to understanding the stability and electronic properties of PAHs, is more complex in such multi-ring systems than in simple monocycles like benzene (B151609).
Clar's π-sextet rule is a valuable heuristic for describing the aromatic character of different regions within a PAH. wikipedia.org The rule posits that the resonance structure with the maximum number of disjoint "aromatic sextets" (rings with six π-electrons resembling benzene) is the most significant contributor to the actual electronic structure. wikipedia.org Rings that are part of these sextets are considered more aromatic and stable, while those with fewer π-electrons are more reactive.
In this compound, the phenanthrene portion has two outer benzene rings that can readily accommodate aromatic sextets, making them more "benzenoid" in character. The central ring of the phenanthrene moiety and the fused thiophene ring share π-electrons, resulting in a more complex distribution of aromaticity. The introduction of the thiophene ring extends the π-conjugation across the entire molecule, which influences its electronic properties, such as the HOMO-LUMO gap, and enhances its molecular stability. acs.orgrsc.org The delocalization of π-electrons is a key factor governing the compound's potential use in organic electronics, as it facilitates charge transport. evitachem.com
| Concept | Application to the Molecule | Consequence | Supporting Evidence |
|---|---|---|---|
| Extended π-Conjugation | The fusion of four benzene rings and one thiophene ring creates a large, continuous system of overlapping p-orbitals. | Enhances electronic communication across the molecule, lowers the HOMO-LUMO gap, and increases stability. | acs.orgrsc.org |
| Clar's Rule | The resonance forms that maximize the number of aromatic sextets in the outer rings of the phenanthrene moiety are most stable. | Predicts that the outer rings have a higher degree of aromatic character, while the central rings are comparatively less aromatic and more reactive. | wikipedia.orgrsc.org |
| Heteroatom Influence | The sulfur atom in the thiophene ring contributes lone-pair electrons to the π-system. | Modifies the overall aromaticity and electronic properties compared to its all-carbon analogue. | rsc.orgnih.gov |
Computational Nuclear Magnetic Resonance (NMR) Studies and Molecular Geometry
Computational NMR studies, in conjunction with experimental 2D-NMR techniques, are indispensable for the unambiguous structural elucidation of complex PAHs like this compound. The molecule's large number of protons and carbons in similar chemical environments would lead to a highly congested 1D NMR spectrum, making definitive assignments challenging without advanced methods. najah.edu
Studies on the closely related isomer, Benzo[b]phenanthro[4,3-d]thiophene, demonstrate the power of a combined computational and experimental approach. najah.edu Techniques such as Heteronuclear Chemical Shift Correlation (HETCOR) and Heteronuclear Relayed Coherence Transfer would be used to map the connectivity between protons and carbons. Furthermore, carbon-carbon double quantum coherence experiments can establish the carbon framework of the molecule directly. najah.edu
Nuclear Overhauser Effect (NOE) spectroscopy is particularly crucial for determining the fine details of the molecular geometry. For instance, in helical PAHs, NOE can be used to measure the spatial proximity between protons that are close in space but distant in terms of bond connectivity. najah.edu For this compound, which is understood to have a planar structure, computational modeling of NMR chemical shifts (using methods like Gauge-Independent Atomic Orbital, GIAO) and comparison with experimental data would confirm the planarity and provide precise bond lengths and angles. ontosight.aievitachem.com
| NMR Technique | Information Provided | Relevance to the Molecule | Supporting Evidence |
|---|---|---|---|
| 1H-13C HETCOR/HSQC | Establishes direct one-bond correlations between protons and the carbons they are attached to. | Crucial first step in assigning the complex 1H and 13C spectra. | najah.edu |
| Relayed Coherence Transfer (RELAY) | Maps vicinal proton-proton connectivity networks, even in congested spectra. | Helps trace the spin systems within each ring of the PAH. | najah.edu |
| 13C-13C INADEQUATE/COSY | Provides direct carbon-carbon connectivity information. | Unambiguously assembles the entire carbon skeleton of the fused rings. | najah.edu |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Identifies protons that are close in 3D space (< 5 Å). | Confirms spatial relationships and the overall planarity of the molecular structure. | najah.edu |
| Computational NMR (e.g., GIAO) | Predicts chemical shifts for a given geometry. | Correlating calculated shifts with experimental data validates the proposed molecular geometry. | evitachem.com |
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
OFETs are a primary application for testing the performance of new organic semiconductors. Derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been successfully used as the active p-channel (hole-transporting) layer in top-contact, bottom-gate OFETs. mdpi.comresearchgate.net The performance of these devices is characterized by their charge carrier mobility and the on/off current ratio.
| Device Parameter | BTT Derivative | Value | Source(s) |
| Hole Mobility (μ_h) | Compound 3 (BTT-benzo[b]thiophene) | 0.005 cm²/Vs | mdpi.comresearchgate.net |
| Compound 2 (BTT-dibenzo[b,d]thiophene) | ~5 x 10⁻⁴ cm²/Vs | mdpi.com | |
| On/Off Ratio | Compound 3 (BTT-benzo[b]thiophene) | > 10⁶ | mdpi.comresearchgate.net |
| Compound 2 (BTT-dibenzo[b,d]thiophene) | > 10⁵ | mdpi.com | |
| Note: Devices were fabricated using a solution-shearing method. |
These results demonstrate that functionalization significantly impacts device performance, with Compound 3 showing mobility an order of magnitude higher than Compound 2 . mdpi.com
Organic Light-Emitting Diodes (OLEDs)
Thiophene-fused PAHs are actively researched for OLEDs due to their high thermal stability and tunable emission colors. nih.gov Depending on their specific structure and photophysical properties, they can serve as either the emissive material (dopant) or the host material in the emissive layer. For closely related thiophene-bridged donor-acceptor molecules, researchers have achieved deep-red to near-infrared (NIR) emission. In one study, a doped device using a thiophene-based emitter achieved a maximum external quantum efficiency (EQE) of 5.75% with deep-red emission, while a non-doped device emitted in the NIR region with a maximum EQE of 1.44%. While specific OLED data for this compound is limited, the performance of similar sulfur-containing PAHs highlights its potential in this area. anr.fr
Advanced Functionalization and Molecular Engineering Strategies for Benzo B Phenanthro 2,3 D Thiophene Derivatives
Regioselective Functionalization Methodologies
Controlling the position of new functional groups on the benzo[b]phenanthro[2,3-d]thiophene skeleton is paramount for a rational design of materials with desired properties. Several methodologies have been developed for the regioselective functionalization of the closely related and structurally similar benzo[b]thiophene and benzo[b]thieno[2,3-d]thiophene systems, which can be extrapolated to the target molecule.
One powerful strategy is the Fiesselmann thiophene (B33073) synthesis . This method allows for the construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes. rsc.orgrsc.org The process typically starts with the Friedel–Crafts acylation of arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to produce 3-chloro-2-aroylbenzo[b]thiophenes. rsc.orgrsc.org These intermediates can then be treated with reagents like methyl thioglycolate to form the fused thiophene ring, yielding derivatives with specific substituents at the C-2 and C-3 positions. rsc.orgrsc.org
Palladium-catalyzed cross-coupling reactions are another cornerstone of regioselective functionalization. evitachem.com Direct C-H activation and arylation have been shown to be highly regioselective. For instance, a palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs efficiently at the C2-position. nih.govacs.org Similarly, oxidative olefination with styrenes and acrylates also shows high C2 selectivity. nih.govacs.org These methods offer a direct way to introduce aryl and vinyl groups at specific sites without prior functionalization. nih.gov
Other notable methods include:
Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes, which provides an efficient route to fused benzothiophene (B83047) derivatives. thieme-connect.comevitachem.com
Electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles, which yields 2,3-disubstituted benzo[b]thiophenes. nih.gov
Rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur for a regioselective synthesis of benzo[b]thiophenes. researchgate.net
Strategic Introduction of Substituents for Electronic Modulation
The electronic properties of the this compound core can be finely tuned by the introduction of various substituent groups. This modulation is key to designing materials with specific HOMO/LUMO energy levels, charge transport characteristics, and photophysical properties.
The attachment of alkyl and aryl groups is a common strategy to influence the electronic properties and improve the processability of organic semiconductors.
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Stille couplings, are extensively used to introduce aryl groups. evitachem.comacs.org For example, 2,3-diarylbenzo[b]thiophene derivatives have been synthesized via Suzuki coupling reactions. researchgate.net The synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene has been achieved through a Stille coupling of a stannylated benzo[b]thieno[2,3-d]thiophene with 6-bromobenzo[b]thiophene. mdpi.com These aryl substituents can extend the π-conjugation of the core, leading to red-shifted absorption and emission spectra and potentially higher charge carrier mobilities. mdpi.com
Direct C-H arylation offers a more atom-economical approach. A regioselective β-arylation of benzo[b]thiophenes at room temperature using aryl iodides has been reported, proceeding via a Heck-type pathway. nih.gov
The introduction of alkyl chains can improve the solubility of the compounds, which is crucial for solution-based processing techniques used in the fabrication of electronic devices. rsc.org
| Compound Name | Synthesis Method | Key Properties/Applications | Reference |
|---|---|---|---|
| 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Stille Coupling | p-channel behavior with hole mobility up to 0.005 cm²/Vs, On/Off ratio > 10⁶. | mdpi.com |
| 2-(Dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene | Stille Coupling | Explored for impact of extended π-conjugation on physicochemical characteristics. | mdpi.com |
| 2-Phenylbenzo[b]thiophene 1,1-dioxide | Pd(II)-catalyzed direct arylation with phenylboronic acid | Significant photoluminescence properties, potential for aggregation-induced emission. | nih.gov |
The incorporation of heteroatoms like sulfur and nitrogen into the molecular structure provides another avenue for tuning the electronic properties.
Sulfur oxidation within the thiophene ring is a powerful tool. Oxidizing the sulfur atom in benzo[b]thiophene derivatives to a sulfoxide (B87167) or a sulfone (1,1-dioxide) transforms the electron-donating thiophene into an electron-withdrawing group. nih.govnih.gov This modification significantly lowers the HOMO-LUMO energy gap and can enhance photoluminescence efficiency. nih.gov Palladium-catalyzed C2-selective direct arylation and oxidative olefination have been successfully applied to benzo[b]thiophene 1,1-dioxides. nih.govacs.org
Nitrogen-containing groups can be introduced through various synthetic routes. Benzo[b]thiophene acylhydrazones have been prepared by reacting benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes. nih.gov Furthermore, 2-anilino-3-cyanobenzo[b]thiophenes have been synthesized and studied. nih.gov The introduction of diazaborolyl functionalities to thiophenes has also been demonstrated, leading to materials with intense blue luminescence. nih.gov
Core-Structure Expansion and Planarity Control for Enhanced Conjugation
Expanding the π-conjugated system of the this compound core is a direct strategy to enhance its performance in electronic devices. A larger conjugated system generally leads to a smaller bandgap, which is desirable for long-wavelength absorption and emission, and can facilitate intermolecular charge transport.
This expansion can be achieved by fusing additional aromatic rings to the parent structure. For instance, the synthesis of derivatives with an additional alkyl-thiophene core has been reported. rsc.org The synthesis of 2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene is an example where an extra fused benzene (B151609) ring is added through an aryl substituent, allowing for the study of extended π-conjugation effects. mdpi.com
Maintaining the planarity of the expanded structure is crucial, as significant deviation from planarity can disrupt the π-conjugation and hinder electronic communication across the molecule. The rigid nature of the this compound core itself enforces a high degree of planarity. ontosight.ai Synthetic strategies that build upon this rigid framework, such as annulation reactions, are key to creating larger, planar conjugated systems.
Functionalization of Reactive Intermediates
The use of reactive intermediates provides unique pathways for the functionalization of the benzo[b]thiophene core.
Diazonium salts are versatile intermediates. The palladium-catalyzed Matsuda-Heck and Suzuki-Miyaura cross-coupling of 2-methoxycarbonylbenzo[b]thiophene-3-diazonium tetrafluoroborate (B81430) allows for efficient arylation at the 3-position under mild, base-free conditions. researchgate.net This approach can even be performed as a one-pot diazotization and cross-coupling sequence, avoiding the isolation of the often unstable diazonium salt. researchgate.netfrontiersin.org Aromatic hydroxythiols can also be synthesized using diazonium salt intermediates. google.com
Charge Transport Phenomena and Theoretical Design for Organic Electronic Applications
Supramolecular Organization and Intermolecular Interactions
The way Benzo[b]phenanthro[2,3-d]thiophene molecules pack together in a thin film or crystal is critical. The non-covalent interactions between adjacent molecules create pathways for charge to move. The planar and extensive π-conjugated system of the molecule is a key enabler of these strong intermolecular interactions.
A fundamental interaction governing charge transport in polycyclic aromatic hydrocarbons like this compound is π-π stacking. This refers to the attractive, noncovalent interaction between the electron-rich π systems of adjacent aromatic rings. The planar nature of the molecule facilitates close packing, allowing the π-orbitals of neighboring molecules to overlap.
This orbital overlap is quantified by the overlap integral (often denoted as S), a measure of the spatial extent of interaction between the molecular orbitals of adjacent molecules. A larger overlap integral generally leads to a larger electronic coupling and, consequently, more efficient charge transport. The efficiency of this process is highly dependent on the distance and orientation between the stacked molecules. Theoretical studies on related fused thiophene (B33073) systems show that the inclusion of sulfur atoms in the aromatic framework can enhance the intermolecular π-π orbital overlap, which is a promising characteristic for achieving high charge carrier mobility. scielo.br
In the solid state, organic molecules like this compound arrange into ordered crystal structures. The specific arrangement, or packing motif, has a profound impact on the dimensionality and efficiency of charge transport. Common motifs include:
Herringbone Packing: Molecules are arranged in a "zig-zag" or edge-to-face pattern. This is common for many polycyclic aromatic hydrocarbons. In this motif, π-π stacking interactions can still be significant, but the primary charge transport pathways might be complex.
Lamellar (or π-stack) Packing: Molecules are arranged in a face-to-face manner, forming one-dimensional stacks. This cofacial arrangement often maximizes π-orbital overlap and is generally considered ideal for efficient charge transport along the stacking direction.
While the specific crystal structure for the parent this compound is not detailed in the provided results, studies on its derivatives and other fused thiophenes demonstrate the critical role of these packing arrangements. The final packing is a delicate balance of π-π stacking, C-H···π interactions, and other van der Waals forces.
Computational Modeling of Charge Carrier Dynamics
To predict and understand the charge transport properties of materials like this compound, researchers rely heavily on computational modeling. These theoretical approaches provide insight into the key parameters that govern charge mobility at the molecular level.
Two primary models describe charge transport in organic semiconductors:
Band Transport: In highly ordered crystals with strong electronic coupling, molecular orbitals can overlap sufficiently to form continuous electronic bands. In this "coherent" transport model, charge carriers are delocalized over multiple molecules and can move through these bands with high mobility, similar to traditional inorganic semiconductors. cleanenergywiki.org This model is generally more accurate for materials exhibiting very high mobility (> 50 cm²/Vs). rsc.org
Charge Hopping: In less ordered (amorphous or polycrystalline) materials, or where electronic coupling is weaker, charges are considered to be localized on individual molecules. cleanenergywiki.org Transport occurs as a series of "hops" from one molecule to the next. This "incoherent" process is thermally activated and can be described by theories like the Marcus theory. cleanenergywiki.org The hopping model is often effective for materials with mobilities around 1 cm²/Vs but tends to diverge for high-mobility materials. rsc.org
For many organic crystals at room temperature, the actual transport mechanism is an intermediate between these two idealized cases. rsc.orgepa.gov The choice of the most appropriate model for this compound would depend on the degree of crystalline order and the calculated strength of its intermolecular electronic interactions.
The electronic coupling , also known as the transfer integral (denoted as t or V), is a critical parameter in both band and hopping models. It quantifies the energy of interaction between the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of adjacent molecules and thus represents the probability of a charge moving between them.
Transfer integrals are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netnih.gov The value is highly sensitive to the geometric arrangement of the interacting molecules, including their distance and relative orientation. Therefore, accurate crystal structure information is essential for reliable calculations. Computational screening of derivatives of similar fused thiophenes has shown that modifications to the molecular structure can significantly alter the transfer integrals, providing a pathway to rationally design materials with enhanced mobility. nih.gov
In the context of the charge hopping model, the reorganization energy (λ) is another crucial parameter. It represents the energy required to deform the geometry of a molecule when it changes its charge state (i.e., from neutral to ionized and from ionized back to neutral). It consists of two components:
Internal Reorganization Energy: The energy associated with the relaxation of the geometry of a single molecule upon gaining or losing a charge.
External Reorganization Energy: The energy related to the relaxation of the surrounding molecules in the crystal lattice in response to the change in charge on the central molecule.
A lower reorganization energy is desirable for efficient charge transport, as it represents a smaller energetic barrier for a charge to hop from one molecule to the next. Like transfer integrals, reorganization energies are routinely calculated using DFT. scielo.brrsc.org Studies on various thiophene-containing molecules demonstrate that chemical functionalization can significantly influence the reorganization energy, thereby tuning the charge carrier mobility. rsc.org
Interactive Table: Key Parameters in Charge Transport Modeling
| Parameter | Description | Significance for Charge Transport | Common Computational Method |
| Overlap Integral (S) | A measure of the spatial overlap between the molecular orbitals of adjacent molecules. | A larger overlap generally indicates stronger electronic interaction and potentially higher mobility. | Quantum Chemistry (e.g., DFT) |
| Transfer Integral (t or V) | Quantifies the electronic coupling between adjacent molecules, representing the ease of charge transfer. | A key determinant of both hopping rate and band width. Higher values are desired for high mobility. | Quantum Chemistry (e.g., DFT) |
| Reorganization Energy (λ) | The energy penalty associated with molecular geometric relaxation during a charge transfer event. | A lower reorganization energy reduces the activation barrier for charge hopping, facilitating faster transport. | Quantum Chemistry (e.g., DFT) |
| Packing Motif | The specific 3D arrangement of molecules in the solid state (e.g., herringbone, lamellar). | Determines the primary charge transport pathways and the magnitude of intermolecular interactions. | X-ray Diffraction (Experimental), Molecular Dynamics (Theoretical) |
Structure-Property Relationships in Organic Semiconductor Design
The performance of organic semiconductors is intrinsically linked to their molecular structure. For polycyclic aromatic hydrocarbons like this compound, specific structural features are paramount in determining their electronic properties and suitability for various applications.
Influence of Molecular Planarity and Rigidity on Charge Mobility
The chemical structure of this compound is characterized by a planar and rigid framework. ontosight.ai This rigidity and planarity are crucial for facilitating efficient charge transport. In the solid state, planar molecules can engage in close π-π stacking, creating pathways for charge carriers (holes or electrons) to hop between adjacent molecules. A rigid structure minimizes conformational disorder, which can otherwise trap charge carriers and impede mobility. Fused thiophenes, as a class, are noted for their coplanar molecular structures which result from extensive π-orbital overlap. mdpi.com This structural characteristic is fundamental to achieving high charge mobility, a key parameter for semiconductor performance in devices like transistors. The inherent rigidity of the fused ring system ensures that this favorable packing is maintained, providing a stable and efficient network for charge movement.
Targeted Applications in Advanced Organic Electronic Devices
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a range of advanced organic electronic devices.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a primary application for fused thiophene-based semiconductors due to the critical need for high charge carrier mobility. While specific data for the parent this compound is not extensively detailed, research on its structural analogues and derivatives provides significant insight into its potential. Derivatives of the smaller benzo[b]thieno[2,3-d]thiophene (BTT) core have been synthesized and tested in OFETs. mdpi.comrsc.org These materials typically exhibit p-channel (hole-transporting) behavior. mdpi.comrsc.org For instance, solution-processed OFETs using novel BTT derivatives have demonstrated hole mobilities reaching up to 0.057 cm²/Vs with high current on/off ratios exceeding 10⁷. rsc.org The related ontosight.aibenzothieno[3,2-b]benzothiophene (BTBT) core has yielded even more impressive results, with some dialkyl-substituted derivatives achieving solution-processed OFET mobilities higher than 1.0 cm²/Vs. nih.gov These findings underscore the promise of using fused thiophene aromatic structures for high-performance, solution-processable transistors. mdpi.com
Table 1: Performance of Benzo[b]thiophene Derivatives in OFETs
| Compound Class | Specific Derivative | Mobility (cm²/Vs) | On/Off Ratio | Processing | Ref |
|---|---|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) | BTT with branched alkyl chain | 0.057 | > 10⁷ | Solution-processed | rsc.org |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution-sheared | mdpi.com |
| ontosight.aiBenzothieno[3,2-b]benzothiophene (BTBT) | 2-(phenylethynyl)benzo[b]benzo rsc.orgnih.govthieno[2,3-d]thiophene | ~0.030 | ~10⁶ | Solution-sheared | mdpi.com |
Organic Photovoltaic Cells (OPVs)
In the field of organic photovoltaics (OPVs), fused thiophene derivatives are explored for their potential as donor or acceptor materials in the active layer of solar cells. ontosight.ainih.gov The design of non-fullerene acceptors (NFAs) often employs an acceptor-donor-acceptor (A-D-A) structure, where a central electron-donating core is linked to two electron-accepting end groups. nih.gov A derivative core, benzo[b]thiophene-3(2H)-one 1,1-dioxide, has been used as the central donor unit in theoretical studies for new NFA designs. nih.gov By modifying the terminal acceptor units, properties like the HOMO-LUMO gap and the light absorption spectrum can be systematically tuned. nih.gov Theoretical calculations on a series of designed molecules based on this core predicted maximum absorption wavelengths ranging from 682 nm to 794 nm, demonstrating the potential to engineer materials that can efficiently harvest solar photons across the visible and into the near-infrared spectrum. nih.gov Such tunability is essential for maximizing the power conversion efficiency (PCE) of OPVs. nih.gov
Table 2: Theoretical Optical Properties of Designed OPV Acceptors Based on a Benzo[b]thiophene Derivative Core
| Molecule | Core Structure | Predicted Max. Absorption (nm) | Predicted Excitation Energy (eV) | Ref |
|---|---|---|---|---|
| R1 (Reference) | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 711.000 | 1.744 | nih.gov |
| D2 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 759.135 | 1.633 | nih.gov |
| D3 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 794.516 | 1.561 | nih.gov |
| D4 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 771.603 | 1.607 | nih.gov |
| D5 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 785.127 | 1.580 | nih.gov |
| D6 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 776.516 | 1.597 | nih.gov |
| D7 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 790.354 | 1.569 | nih.gov |
| D8 | Benzo[b]thiophene-3(2H)-one 1,1-dioxide | 682.657 | 1.816 | nih.gov |
Organic Light-Emitting Diodes (OLEDs)
This compound and its relatives are also investigated for use in organic light-emitting diodes (OLEDs). ontosight.ai Their rigid, planar structures and tunable electronic properties are advantageous for creating stable and efficient emitter or host materials. For example, a derivative of fluorene[2,3-b]benzo[d]thiophene, when used as a host material for a green phosphorescent dopant, enabled an OLED with a maximum brightness of 14,185 cd/m² and a luminescence efficiency of 12 cd/A. researchgate.net In another design strategy, incorporating thiophene as a π-bridge in donor-acceptor-donor (D-A-D) type molecules has led to highly efficient deep-red and near-infrared (NIR) emitters. frontiersin.org OLEDs using these thiophene-bridged emitters have achieved high maximum external quantum efficiencies (EQE) of 5.75% for deep-red emission and 1.44% for NIR emission. frontiersin.org Furthermore, a yellowish-green OLED employing a bis(triphenylamine)benzodifuran derivative as a dopant emitter reached a high EQE of 6.2%. nih.gov These results highlight the versatility of fused thiophene systems in creating efficient light-emitting devices across the color spectrum.
Table 3: Performance of Fused Thiophene Derivatives in OLEDs
| Compound Class | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Efficiency / Brightness | Ref |
|---|---|---|---|---|---|
| Fluorene[2,3-b]benzo[d]thiophene derivative | Host | Green | Not specified | 12 cd/A / 14,185 cd/m² | researchgate.net |
| Thiophene π-bridged Benzothiadiazole (BTDF-TTPA) | Emitter (Doped) | Deep-Red | 5.75% | Not specified | frontiersin.org |
| Thiophene π-bridged Benzothiadiazole (BTDF-TtTPA) | Emitter (Non-doped) | NIR | 1.44% | Not specified | frontiersin.org |
| Bis(triphenylamine)benzodifuran derivative | Emitter (Dopant) | Yellowish-Green | 6.2% | Not specified | nih.gov |
| Triazine-dibenzocarbazole (TRZ-DBC1) | Host | Yellow | 25.4% | 71.4 cd/A | elsevierpure.com |
Chemical Sensor Development
The unique electronic characteristics and robust molecular structure of polycyclic aromatic hydrocarbons (PAHs) fused with heterocyclic moieties have positioned them as promising candidates for advanced electronic applications. This compound, with its extended π-conjugated system and inherent semiconductor properties, is a compound of interest for the development of chemical sensing technologies. ontosight.aievitachem.com Its planar structure facilitates strong π-π stacking interactions, which are crucial for efficient charge transport in thin-film devices, a fundamental component of many chemical sensors. evitachem.com The mechanism underlying its potential application in sensors is its ability to have its electronic properties modulated by the adsorption of analyte molecules, leading to a detectable signal. evitachem.com While direct and extensive research on this compound for chemical sensor applications is still emerging, the development and study of its structural analogs, particularly derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), provide significant insights into its potential. These derivatives have been successfully integrated into organic thin-film transistors (OTFTs), which serve as a highly sensitive platform for chemical sensing.
Research Findings in Related Derivatives
Research into solution-processable small-molecule organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) core has demonstrated their viability for electronic devices that can be adapted for sensing. mdpi.comrsc.org Scientists have synthesized novel BTT derivatives and evaluated their physicochemical and electrical properties to understand the structure-property relationships that govern their performance. mdpi.comresearchgate.net These studies often involve modifying the core BTT structure with additional functional groups to fine-tune their electronic behavior and processing characteristics.
For instance, the synthesis of BTT derivatives with an added alkyl-thiophene core has been explored. rsc.org The thermal, optical, and electrochemical properties of these compounds were systematically investigated to provide essential information for their application in solution-processed organic semiconductors. rsc.orgresearchgate.net The performance of these materials is typically evaluated by fabricating bottom-gate, top-contact OTFTs. researchgate.net
In one study, two new BTT derivatives, 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene, were synthesized and characterized. researchgate.net The resulting OTFTs exhibited p-channel behavior, indicating that charge transport is dominated by holes. mdpi.comresearchgate.net One of the derivatives demonstrated a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶. mdpi.comresearchgate.net Another investigation into BTT derivatives featuring an additional alkyl-thiophene core reported even higher performance, with one compound achieving a hole mobility of up to 0.057 cm² V⁻¹ s⁻¹ and an on/off ratio greater than 10⁷. rsc.org High mobility is desirable for a rapid sensor response, while a high on/off ratio is crucial for distinguishing between the sensor's "on" (analyte present) and "off" (analyte absent) states, thereby ensuring high sensitivity and a low limit of detection.
The morphology and crystallinity of the semiconductor thin film, which are critical for reliable device performance and, by extension, sensor stability and reproducibility, have been investigated using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM). rsc.org These analyses help correlate the molecular packing and film microstructure with the observed electrical characteristics. rsc.org
Theoretical Design and Charge Transport
Theoretical calculations, particularly Density Functional Theory (DFT), play a pivotal role in the design of these materials for electronic applications. mdpi.com DFT is used to determine the frontier molecular orbital (FMO) structure and energy levels (HOMO and LUMO) of the synthesized compounds. mdpi.comresearchgate.net This information is essential for predicting the charge injection and transport properties of the material and for understanding the potential interactions with target analyte molecules in a sensing context.
The electronic structure of thiophene-based fused ring systems has been studied to understand the effects of benzo-annulation on their properties. nih.gov The fusion of benzene (B151609) rings increases π-electron delocalization, which generally leads to a stabilization of the electronic states and enhanced charge transport capabilities. nih.gov The planar, rigid framework of compounds like this compound is advantageous for creating well-ordered thin films, which promotes the intermolecular charge hopping necessary for efficient conduction. ontosight.aievitachem.com
The tables below summarize the physicochemical and electrical properties of representative benzo[b]thieno[2,3-d]thiophene derivatives, illustrating the performance metrics relevant to their application in electronic devices that can function as chemical sensors.
Table 1: Physicochemical Properties of BTT Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Thermal Decomposition Temp. (TGA, 5% loss) | UV-vis λmax (in solution) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| BTT Derivative 1 | > 350 °C | 394 nm | 2.85 |
| BTT Derivative 2 | > 400 °C | 416 nm | 2.67 |
| BTT Derivative 3 | > 430 °C | 420 nm | 2.61 |
Data synthesized from research on BTT derivatives. mdpi.comrsc.orgresearchgate.net
Table 2: Electrical Performance of OTFTs based on BTT Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Device Configuration |
|---|---|---|---|
| BTT Derivative A | up to 0.005 | > 10⁶ | Bottom-gate, Top-contact |
| BTT Derivative B | up to 0.057 | > 10⁷ | Bottom-gate, Top-contact |
Data sourced from studies on solution-sheared OTFTs under ambient conditions. mdpi.comrsc.orgresearchgate.net
These findings for structurally related compounds underscore the significant potential of this compound in the field of chemical sensor development. Its inherent electronic properties, combined with the tunability offered by synthetic chemistry, make it a strong candidate for the active layer in next-generation organic electronic sensors. evitachem.com
Q & A
Q. What synthetic methodologies are effective for constructing Benzo[b]phenanthro[2,3-d]thiophene derivatives?
Answer: BPT derivatives can be synthesized via:
- Fiesselmann Thiophene Synthesis : This method involves Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by cyclization using methyl thioglycolate or sodium sulfide to form the fused thiophene ring .
- Alkyl-Thiophene Core Functionalization : Introducing alkyl-thiophene side chains via solution-processed organic semiconductor (OSC) synthesis, enabling tunable electronic properties for applications in organic thin-film transistors (OTFTs) .
Key Methodological Considerations:
Q. How can structural characterization of BPT derivatives be performed?
Answer:
- 2D NMR Spectroscopy : Assign proton and carbon signals using inverse-detected techniques (e.g., HMBC, HSQC) to resolve complex aromatic systems. For example, tertiary structures of related compounds were determined via 2D NMR in .
- X-ray Crystallography : Resolve π-stacking interactions in solid-state structures, critical for understanding semiconductor behavior .
Q. What are the primary mutagenic activation pathways of BPT in bacterial assays?
Answer: BPT exhibits mutagenicity in Salmonella strains (e.g., TA100, TA104) via two pathways:
Diol Epoxide Pathway : BPT 3,4-diol forms a reactive bay-region diol epoxide, binding to DNA at GC sites and inducing GC→TA transversions .
Sulfoxidation Pathway : BPT sulfoxide metabolites generate DNA adducts, contributing to frameshift mutations (e.g., in TA98) .
Experimental Design Tips:
- Compare mutagenic potency in TA100 (GC-rich) vs. TA104 (AT-rich) to infer mutation specificity.
- Use LC-MS to quantify stable DNA adducts (e.g., abasic sites) formed by BPT metabolites .
Q. How do structural modifications influence the electronic properties of BPT-based semiconductors?
Answer:
- Alkyl Chain Addition : Side chains (e.g., alkyl-thiophene cores) enhance solubility and film morphology in OTFTs, improving hole mobility (µh) up to 0.1–0.3 cm²/V·s .
- Electron-Withdrawing Groups : Substituents at C-2 lower LUMO levels, facilitating electron transport in n-type semiconductors .
Methodological Approach:
Q. How can conflicting data on BPT’s mutagenicity be resolved?
Answer: Discrepancies in mutagenicity data (e.g., variable potency of sulfoxide metabolites) may arise from:
- Metabolic Variability : Differences in cytochrome P450 isoforms across experimental models.
- Adduct Stability : Some DNA adducts (e.g., abasic sites) degrade during analysis, leading to underestimation.
Resolution Strategies:
Q. What analytical techniques are optimal for detecting BPT in environmental samples?
Answer:
- GC×GC-TOFMS : Provides high-resolution separation of BPT from co-eluting PAHs in complex matrices (e.g., fossil fuels) .
- LC-MS/MS : Quantifies trace BPT levels in aqueous samples (detection limit: ~0.1 pg/L) .
Key Challenge:
- BPT’s low volatility requires derivatization (e.g., silylation) for GC-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
